2-Nitropyridine-3-sulfonamide
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Overview
Description
2-Nitropyridine-3-sulfonamide is an organic compound with the molecular formula C5H5N3O4S. It is a derivative of pyridine, featuring both nitro and sulfonamide functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitropyridine-3-sulfonamide typically involves the nitration of pyridine derivatives followed by sulfonation. One common method includes the reaction of pyridine with nitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine. Subsequent sulfonation of 3-nitropyridine with chlorosulfonic acid (ClSO3H) produces this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Nitropyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions:
Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.
Major Products Formed:
Reduction: 2-Aminopyridine-3-sulfonamide.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nitropyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes and pigments due to its stable nitro and sulfonamide groups.
Mechanism of Action
The mechanism of action of 2-Nitropyridine-3-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit enzymes involved in folic acid synthesis. This inhibition disrupts the production of DNA and RNA in bacteria, leading to their death .
Comparison with Similar Compounds
- 2-Nitropyridine-4-sulfonamide
- 3-Nitropyridine-2-sulfonamide
- 4-Nitropyridine-3-sulfonamide
Comparison: 2-Nitropyridine-3-sulfonamide is unique due to the specific positioning of the nitro and sulfonamide groups on the pyridine ring. This positioning influences its reactivity and biological activity. For example, 2-Nitropyridine-4-sulfonamide may exhibit different reactivity patterns and biological effects due to the different arrangement of functional groups .
Properties
IUPAC Name |
2-nitropyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4S/c6-13(11,12)4-2-1-3-7-5(4)8(9)10/h1-3H,(H2,6,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFPFFCAPYLOFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)[N+](=O)[O-])S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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